6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole” is a chemical compound that combines benzodioxole and imidazole moieties. It has a molecular formula of C12H8N2O2S .
Synthesis Analysis
This compound can be synthesized from 5-(1,3-benzodioxol-5-yl)-[1,3,4]thiadiazol-2-amine . The structures of these compounds were established by IR, (1)H NMR, (13)C NMR, HRMS technique .Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxole moiety and an imidazole moiety . It has an average mass of 244.269 Da and a monoisotopic mass of 244.030655 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C12H8N2O2S, an average mass of 244.269 Da, and a monoisotopic mass of 244.030655 Da .Scientific Research Applications
- Researchers have designed, synthesized, and evaluated imidazo[2,1-b][1,3]thiazole-based chalcone derivatives for their anticancer activities . These compounds demonstrated cytotoxicity against colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells. Notably, compound 3j exhibited promising activity with low IC50 values on MCF-7 cells, suggesting its potential as an anticancer agent.
- The presence of the imidazo[2,1-b][1,3]thiazole moiety in various bioactive molecules hints at its significance in medicinal chemistry. Researchers explore its potential as a scaffold for developing novel drugs targeting specific diseases.
- Imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for antimycobacterial properties. These compounds showed activity against non-tuberculous mycobacteria (NTMs) . Further investigations may uncover their potential in combating mycobacterial infections.
- In silico molecular docking studies have been conducted to understand the interactions of compound 3j with DNA dodecamer and caspase-3. These computational approaches validate experimental observations and provide insights into the compound’s efficacy .
- The compound 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has specific chemical properties, including its molecular formula, weight, and physical characteristics . These details aid in understanding its behavior and potential applications.
Anticancer Properties
Medicinal Chemistry
Antimycobacterial Activity
Molecular Docking Studies
Chemical Properties and Structure
Future Directions
properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-2-10-11(16-7-15-10)5-8(1)9-6-14-3-4-17-12(14)13-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXXORLKYUZUGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.